molecular formula C14H14N8NaO4S3 B193763 Cefazolin sodium CAS No. 27164-46-1

Cefazolin sodium

Cat. No.: B193763
CAS No.: 27164-46-1
M. Wt: 477.5 g/mol
InChI Key: BXZNAOVMWGRSJT-WYUVZMMLSA-N
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Mechanism of Action

Target of Action

Cefazolin Sodium, a first-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The bactericidal action of this compound results from this inhibition of cell wall synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the final transpeptidation step of peptidoglycan synthesis, this compound prevents the formation of a complete and functional cell wall, leading to the disruption of bacterial growth and ultimately their elimination .

Pharmacokinetics

This compound attains high serum levels and is excreted quickly via the urine . It has a peak time of 1-2 hours after intramuscular administration and within 5 minutes after intravenous administration . The drug has poor penetration into the central nervous system, even with inflamed meninges . It is distributed widely into most body tissues and fluids, including the gallbladder, liver, kidneys, bone, sputum, bile, pleural, and synovial fluids . About 70% to 80% of the drug is excreted unchanged in the urine within 6 hours .

Result of Action

The primary result of this compound’s action is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the bacteria are unable to maintain their structural integrity. This leads to cell lysis and death, effectively eliminating the bacterial infection .

Action Environment

This compound is used in a variety of environments to treat bacterial infections of the skin, lung, bone, joint, stomach, blood, heart valve, and urinary tract . It is clinically effective against infections caused by staphylococci and streptococci species of Gram-positive bacteria . The efficacy and stability of this compound can be influenced by factors such as the specific strain of bacteria, the site of infection, and the patient’s immune status.

Biochemical Analysis

Biochemical Properties

Cefazolin sodium exerts its antibiotic action by inhibiting bacterial cell wall synthesis . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This interaction disrupts the bacterial cell wall, leading to cell death .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, in a study on the green microalga Chlorella vulgaris, it was found that increasing concentrations of this compound led to a decline in the cell number of the microalgae . Moreover, this compound caused an increase in the content of pigments and the activity of enzymatic antioxidants in C. vulgaris .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, disrupting the bacterial cell wall and leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects. For instance, it has been reported that approximately 60% of the drug is excreted in the urine in the first six hours, and this increases to 70%-80% within 24 hours . This suggests that this compound is quickly metabolized and excreted from the body.

Dosage Effects in Animal Models

It has been noted that the most common side effect in animals is vomiting shortly after administration .

Metabolic Pathways

This compound is not metabolized and is excreted unchanged in the urine . This suggests that it does not interact with enzymes or cofactors in metabolic pathways.

Transport and Distribution

This compound is typically administered via injection into a muscle or vein . After administration, it attains high serum levels and is excreted quickly via the urine . This suggests that it is rapidly distributed within the body and quickly eliminated.

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the bacterial cell wall where it binds to penicillin-binding proteins (PBPs) to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefazolin sodium is synthesized from 7-amino cephalosporanic acid (7-ACA) and H-tetrazole acetic acid through an acylation reaction. The reaction is typically carried out in methylene chloride as a solvent with pivaloyl chloride as a catalyst . The process involves optimizing various parameters such as duration, temperature, pH, and the use of coupling and activating agents .

Industrial Production Methods: A practical and convenient method for the industrial production of this compound involves a sequential continuous-flow synthesis. This method allows for rapid flow and efficient mixing of substrates in suitable flow reactors, enabling the target compound to be obtained in a short period without intermediate isolation . The material can be purified by simple acid-base extraction and precipitation .

Chemical Reactions Analysis

Types of Reactions: Cefazolin sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various cefazolin derivatives with modified antibacterial properties .

Scientific Research Applications

Cefazolin sodium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cefazolin sodium’s unique properties and broad-spectrum antibacterial activity make it a valuable compound in both clinical and research settings.

Properties

CAS No.

27164-46-1

Molecular Formula

C14H14N8NaO4S3

Molecular Weight

477.5 g/mol

IUPAC Name

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H14N8O4S3.Na/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21;/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26);/t9-,12-;/m1./s1

InChI Key

BXZNAOVMWGRSJT-WYUVZMMLSA-N

SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O.[Na+]

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O.[Na]

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O.[Na]

Appearance

White to off-white powder

Key on ui application

Semi-synthetic antibiotic derived from 7-amino-cepphalosporanic acid. An antibacterial.

Color/Form

Needles from aqueous acetone

melting_point

198-200 °C (decomposes)

Key on ui other cas no.

27164-46-1

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

>97.0%(LC)(T)

shelf_life

2 years

solubility

Mol wt 476.50. White to yellowish-white, odorless crystalline powder with a bitter, salty taste. Crystallizes in alpha, beta, and gamma forms (Kariyone). Easily sol in water, slightly sol in methanol, ethanol. Practically insol in benzene, acetone, chloroform /Sodium salt/
Easily sol in DMF, pyridine;  sol in aq acetone, aq dioxane, aq ethanol;  slightly sol in methanol. Practically insol in chloroform, benzene, ether.
4.87e-01 g/L

storage

Store in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -149℃ for long term (months to years).

Synonyms

sodium; (6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate Ancef Cefamedin Cefamezine Cefazolin Cefazolin Sodium Cephamezine Cephazolin Cephazolin Sodium Cep

targets

Antibacterial

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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